1-benzyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
1-benzyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-benzyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde derivatives: These compounds share the indole core and exhibit similar biological activities.
N-benzylindole derivatives: These compounds have structural similarities and are studied for their pharmacological properties.
Uniqueness
1-benzyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(3-methylbut-2-enoylamino)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-17(2)14-22(27)24-12-13-25-23(28)20-16-26(15-18-8-4-3-5-9-18)21-11-7-6-10-19(20)21/h3-11,14,16H,12-13,15H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
QBNKXVCNVCLNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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